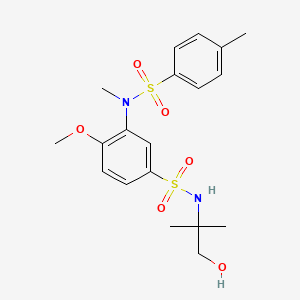

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Description

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative characterized by a complex substitution pattern. Its structure includes:

- A 1-hydroxy-2-methylpropan-2-yl group, introducing a hydroxyl moiety and branched alkyl chain, which may enhance solubility via hydrogen bonding.

- A 4-methoxy substituent on the benzene ring, contributing electron-donating effects that modulate aromatic reactivity.

Sulfonamides are widely studied for pharmaceutical applications, including enzyme inhibition and antimicrobial activity, due to their structural versatility and stability . While direct data on this compound are absent in the provided evidence, comparisons with structurally related sulfonamides (Table 1) highlight key trends in synthesis, physicochemical properties, and substituent effects.

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6S2/c1-14-6-8-15(9-7-14)29(25,26)21(4)17-12-16(10-11-18(17)27-5)28(23,24)20-19(2,3)13-22/h6-12,20,22H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJQWTWRUDXLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2-amino-2-methylpropan-1-ol with benzenesulfonyl chloride to yield N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide . This intermediate is then treated with various electrophiles in the presence of N,N-dimethylformamide and sodium hydride to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against butyrylcholinesterase.

Medicine: Explored for its potential therapeutic effects, including antioxidant activities.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

Substituent Impact on Reactivity :

- Azide groups (e.g., ) enhance reactivity for applications like click chemistry, whereas methoxy or hydroxyl groups (target compound, ) favor hydrogen bonding and solubility.

- Trimethylsilyl (1u, ) and allyloxy-propyne (1t, ) substituents enable alkynyl functionalization, critical for catalytic applications.

Synthesis Methods :

- The target compound likely requires multi-step synthesis involving sulfonamide coupling and protecting group strategies, akin to the substitution reactions used for azide derivatives or alkynyl sulfonamides .

Physical Properties :

- Hydroxyl and methoxy groups (target compound, ) lower melting points compared to purely hydrophobic derivatives (e.g., 1u, 1t ), due to disrupted crystal packing.

Challenges and Opportunities

- Synthetic Complexity : The target compound’s branched hydroxyalkyl and dual sulfonamide groups may complicate purification, as seen in alkynyl sulfonamide syntheses requiring column chromatography .

- Uniqueness : Unlike azide or alkynyl analogues , the target’s methoxy and hydroxy groups position it for applications in polar solvents or biomolecular interactions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high purity and yield?

- Methodological Answer : Synthesis involves multi-step nucleophilic substitutions and sulfonamide coupling. Key steps include:

- Controlled reaction conditions (pH 7–9, 60–80°C) to minimize side reactions .

- Use of triethylamine as a base to deprotonate intermediates and enhance reactivity .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water .

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the molecular structure and functional groups of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with DMSO-d₆ as a solvent for solubility .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., ESI+ mode) .

- FT-IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though requires high-quality single crystals .

Advanced Research Questions

Q. What computational strategies can predict binding affinity and reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (HOMO/LUMO) to predict reactivity sites .

- Molecular Dynamics (MD) Simulations : Assess binding stability with proteins (e.g., sulfonamide-targeted enzymes) under physiological conditions .

- Docking Software (AutoDock Vina) : Screens against protein databases (PDB) to identify potential targets, prioritizing hydrophobic pockets for sulfonamide interactions .

Q. How can Design of Experiments (DOE) optimize reaction parameters for scaled-up synthesis?

- Methodological Answer :

- Factorial Design : Tests variables (temperature, solvent ratio, catalyst loading) to identify critical factors .

- Response Surface Methodology (RSM) : Maps yield/purity relationships, optimizing conditions (e.g., 75°C, 1:1.2 molar ratio of precursors) .

- Taguchi Method : Reduces variability in heterogeneous reactions by stabilizing agitation speed and pH .

Q. How should researchers resolve contradictions in spectroscopic data or bioactivity results?

- Methodological Answer :

- Cross-Validation : Compare NMR/HPLC data with synthetic intermediates to trace impurities or isomer formation .

- Dose-Response Assays : Replicate bioactivity studies (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .

- Computational Validation : Use DFT to confirm if observed spectral peaks align with predicted tautomers or conformers .

Q. What strategies elucidate structure-activity relationships (SAR) for sulfonamide derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., para-methoxy vs. ortho-methyl groups) to test steric/electronic effects on solubility and binding .

- Free-Wilson Analysis : Quantifies contributions of specific substituents to bioactivity .

- QSAR Modeling : Correlates logP, polar surface area, and Hammett constants with activity data to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.